molecular formula C14H22F3NO3 B13201439 Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13201439
M. Wt: 309.32 g/mol
InChI Key: SRWMBKLQRIYBBO-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C13H21F3N2O2 It is known for its unique spirocyclic structure, which includes a trifluoromethyl group and a tert-butyl ester

Preparation Methods

The synthesis of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

The reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen .

Chemical Reactions Analysis

Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The spirocyclic structure can provide rigidity and stability, making it a suitable candidate for binding to specific receptors or enzymes .

Comparison with Similar Compounds

Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as it can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and stability .

Properties

Molecular Formula

C14H22F3NO3

Molecular Weight

309.32 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H22F3NO3/c1-11(2,3)21-10(19)18-6-4-12(5-7-18)8-13(20,9-12)14(15,16)17/h20H,4-9H2,1-3H3

InChI Key

SRWMBKLQRIYBBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)(C(F)(F)F)O

Origin of Product

United States

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